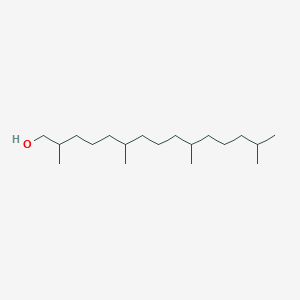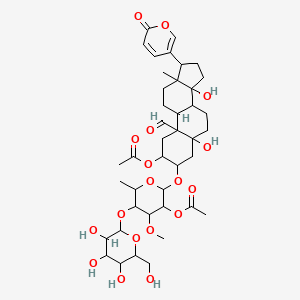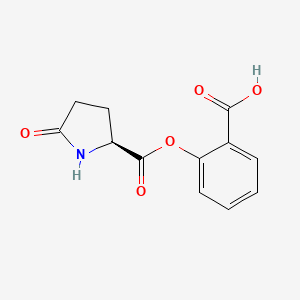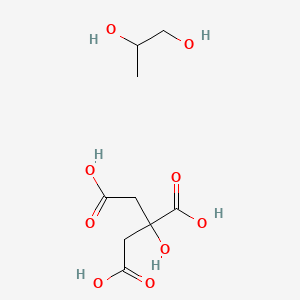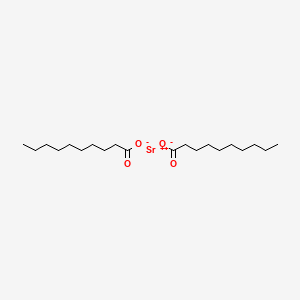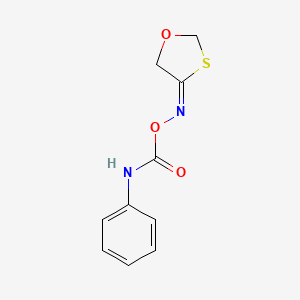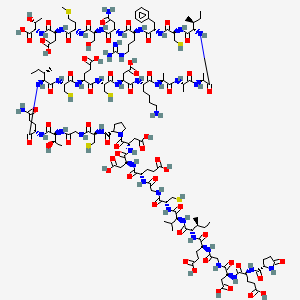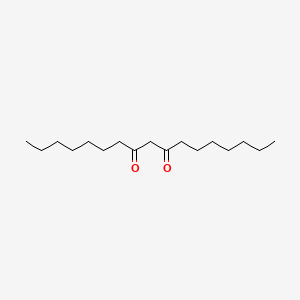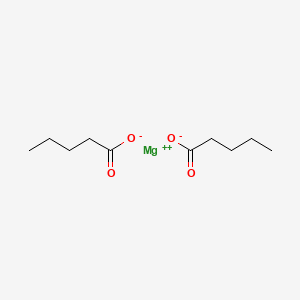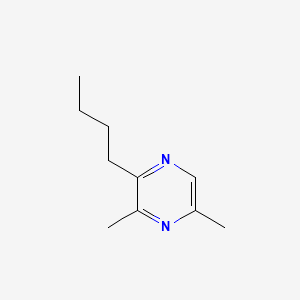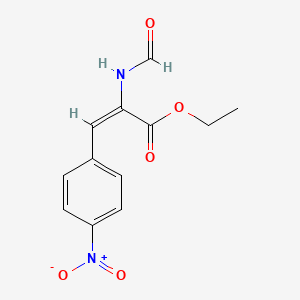
Methylbenzenediazonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylbenzenediazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring. This compound is particularly notable for its reactivity and its use in various organic synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylbenzenediazonium chloride is typically synthesized through the diazotization of methylbenzenamine (also known as toluidine). The process involves the reaction of methylbenzenamine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt.
Reaction: [ \text{C₆H₅CH₃NH₂} + \text{HNO₂} + \text{HCl} \rightarrow \text{C₆H₅CH₃N₂Cl} + 2\text{H₂O} ]
Industrial Production Methods
In industrial settings, the production of this compound follows a similar procedure but on a larger scale. The reaction is carefully controlled to maintain the low temperature required for the stability of the diazonium salt. The use of automated systems ensures precise addition of reagents and efficient temperature control.
Análisis De Reacciones Químicas
Types of Reactions
Methylbenzenediazonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The diazonium group can couple with activated aromatic compounds to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide (KI), copper(I) chloride (CuCl), and copper(I) bromide (CuBr). These reactions are typically carried out at low temperatures.
Coupling Reactions: Phenols and aromatic amines are common coupling partners. These reactions are usually performed in alkaline conditions.
Reduction Reactions: Reducing agents such as hypophosphorous acid (H₃PO₂) are used.
Major Products Formed
Substitution Reactions: Products include iodobenzene, chlorobenzene, and bromobenzene.
Coupling Reactions: Products include azo compounds, which are often brightly colored and used as dyes.
Reduction Reactions: The major product is methylbenzenamine.
Aplicaciones Científicas De Investigación
Methylbenzenediazonium chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various aromatic compounds through substitution and coupling reactions.
Biology: It is used as a reagent in the modification of biomolecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of dyes and pigments.
Mecanismo De Acción
The reactivity of methylbenzenediazonium chloride is primarily due to the presence of the diazonium group. This group is highly electrophilic and can readily participate in substitution and coupling reactions. The mechanism typically involves the formation of a highly reactive aryl cation intermediate, which then reacts with nucleophiles or coupling partners.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenediazonium chloride
- Chlorobenzenediazonium chloride
- Nitrobenzenediazonium chloride
Uniqueness
Methylbenzenediazonium chloride is unique due to the presence of the methyl group on the benzene ring. This methyl group can influence the reactivity and stability of the diazonium salt, making it distinct from other diazonium compounds.
Propiedades
Número CAS |
2028-34-4 |
|---|---|
Fórmula molecular |
C7H7ClN2 |
Peso molecular |
154.60 g/mol |
Nombre IUPAC |
2-methylbenzenediazonium;chloride |
InChI |
InChI=1S/C7H7N2.ClH/c1-6-4-2-3-5-7(6)9-8;/h2-5H,1H3;1H/q+1;/p-1 |
Clave InChI |
DYZUKPGAHDACCP-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=CC=C1[N+]#N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


